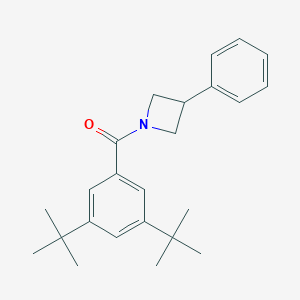
ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate, also known as BMIPP, is a radiopharmaceutical compound used in diagnostic imaging. It is a lipophilic molecule that is used to assess myocardial perfusion, which is the blood flow to the heart muscle. BMIPP is a promising tool in the diagnosis of cardiovascular diseases and has been studied extensively in scientific research.
Mécanisme D'action
Ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a lipophilic molecule that is taken up by the myocardial cells, where it accumulates in proportion to the blood flow. The accumulation of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in the myocardial cells is due to its affinity for the mitochondrial membrane, which is a site of fatty acid oxidation. ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is metabolized by the mitochondrial enzymes, which results in the formation of a radioactive metabolite that can be detected by imaging techniques such as SPECT or PET.
Biochemical and physiological effects:
ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has no known biochemical or physiological effects on the body. It is a radiopharmaceutical compound that is used solely for diagnostic purposes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in lab experiments are that it is a lipophilic molecule that can be easily taken up by the myocardial cells, where it accumulates in proportion to the blood flow. This accumulation can be detected by imaging techniques such as SPECT or PET, which allows for non-invasive assessment of myocardial perfusion. The limitations of using ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in lab experiments are that it is a radiopharmaceutical compound that requires specialized equipment and expertise to handle. Additionally, the radioactive decay of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate limits its shelf life, which can be a challenge for researchers.
Orientations Futures
There are several future directions for research on ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate. One direction is to investigate its potential use in the diagnosis of other cardiovascular diseases, such as heart failure or coronary artery disease. Another direction is to develop new imaging techniques that can improve the sensitivity and specificity of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate imaging. Additionally, there is a need for more studies on the safety and efficacy of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in clinical settings. Overall, ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a promising tool in the diagnosis of cardiovascular diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate involves the reaction between 2-mercaptobenzothiazole and 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester in the presence of a base catalyst. The reaction yields ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate as a yellow solid, which can be purified by column chromatography.
Applications De Recherche Scientifique
Ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has been extensively studied in scientific research for its potential use in diagnosing cardiovascular diseases. It is particularly useful in assessing myocardial perfusion, which is the blood flow to the heart muscle. ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a lipophilic molecule that is taken up by the myocardial cells, where it accumulates in proportion to the blood flow. This accumulation can be detected by imaging techniques such as single-photon emission computed tomography (SPECT) or positron emission tomography (PET).
Propriétés
Formule moléculaire |
C14H13N3O2S |
|---|---|
Poids moléculaire |
287.34 g/mol |
Nom IUPAC |
ethyl 1-(1,3-benzothiazol-2-yl)-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C14H13N3O2S/c1-3-19-13(18)10-8-15-17(9(10)2)14-16-11-6-4-5-7-12(11)20-14/h4-8H,3H2,1-2H3 |
Clé InChI |
BRXFAQBIRYRZLO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)C |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286563.png)
![3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286564.png)





![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)
![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B286578.png)
![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)
